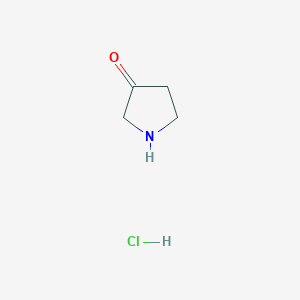

3-Pyrrolidinone hydrochloride

Description

Overview of Pyrrolidinone Chemical Class and its Significance

The pyrrolidinone chemical class represents a significant area of study in organic and medicinal chemistry. frontiersin.org These compounds are central to the development of a wide array of pharmacologically active molecules. frontiersin.org

Pyrrolidinones are a class of organic compounds featuring a five-membered ring containing a nitrogen atom, which is part of a lactam (a cyclic amide). wikipedia.org Specifically, they are classified as γ-lactams. wikipedia.org The basic structure consists of a pyrrolidine (B122466) ring with a carbonyl group at one of the carbon atoms adjacent to the nitrogen. wikipedia.orgnih.gov For instance, 2-pyrrolidinone (B116388) is the simplest member of this class and is a colorless liquid miscible with water and most common organic solvents. wikipedia.org

These heterocycles are typically saturated, meaning the ring atoms are joined by single bonds, which distinguishes them from their aromatic analog, pyrrole (B145914). uomus.edu.iqbritannica.com This saturated nature allows for a non-planar, three-dimensional structure. researchgate.netnih.gov The presence of the polar lactam group often confers properties like water solubility. cymitquimica.com The general characteristics of these compounds, such as boiling point, can be influenced by factors like intermolecular hydrogen bonding, as seen in the relatively high boiling point of pyrrole compared to furan (B31954) and thiophene (B33073). matanginicollege.ac.inksu.edu.sa

The pyrrolidine moiety, a five-membered, nitrogen-containing heterocyclic ring, is a cornerstone of modern medicinal chemistry. tandfonline.com Its structure is found in numerous natural products, especially alkaloids, and is a key component in many FDA-approved drugs. tandfonline.comnih.gov The significance of this scaffold is underscored by its prevalence; it is the most common five-membered non-aromatic nitrogen heterocycle found in approved pharmaceuticals. nih.gov

The versatility of the pyrrolidine scaffold stems from several key features:

Structural Flexibility : The pyrrolidine ring can be readily modified with various substituents, allowing chemists to fine-tune the physicochemical and biological properties of the resulting molecules. tandfonline.com This synthetic flexibility is crucial for developing derivatives with improved potency and selectivity. tandfonline.com

Three-Dimensionality : As a saturated, non-planar ring, the sp³-hybridized carbons of the pyrrolidine scaffold provide excellent three-dimensional diversity. researchgate.netnih.gov This is a critical feature for effective interaction with biological targets like proteins and enzymes. researchgate.netnih.gov

Stereochemistry : The presence of stereocenters in the pyrrolidine ring allows for the creation of specific stereoisomers, which can have vastly different biological activities and binding affinities to protein targets. researchgate.netnih.gov

This structural versatility has enabled the development of pyrrolidine-based compounds with a wide spectrum of biological activities, including anticancer, antidiabetic, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. frontiersin.orgtandfonline.com

General Characteristics of Pyrrolidinone Heterocycles

Specific Academic Relevance of 3-Pyrrolidinone (B1296849) Hydrochloride

3-Pyrrolidinone hydrochloride is a specific derivative within the pyrrolidinone class that serves as a valuable building block in chemical synthesis. cymitquimica.comchemimpex.com It is a crystalline solid that is soluble in water. cymitquimica.com The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it highly suitable for various research and synthesis applications. cymitquimica.com

In academic research, this compound is primarily utilized as an intermediate or a synthon for the creation of more complex molecules. cymitquimica.comchemimpex.com Its applications span several fields:

Pharmaceutical Development : It is an important intermediate in the synthesis of various pharmaceuticals. chemimpex.com For example, it is used in the synthesis of carbapenem (B1253116) derivatives, which are a class of antibacterial agents. pharmaffiliates.com

Organic Synthesis : As a ketone-containing heterocyclic building block, it is a versatile starting material for a range of chemical transformations. cymitquimica.com

Agrochemicals : The compound is incorporated into the formulation of agrochemicals to improve the efficacy and stability of pesticides and herbicides. chemimpex.com

Analytical Chemistry : It can be used as a reagent in various analytical methods. chemimpex.com

Research Trajectories and Future Outlook for this compound Studies

Future research involving this compound and its derivatives is poised to expand on its role as a foundational scaffold in drug discovery and materials science. tandfonline.comchemimpex.com A key trajectory is the continued design and synthesis of novel pyrrolidine derivatives with enhanced biological activity and target specificity. tandfonline.com This includes the development of compounds with dual or multifunctional activities to address complex diseases like cancer by targeting interconnected pathways. tandfonline.com

The synthesis of fluorinated pyrrolidine derivatives, such as 3,3-difluoro-pyrrolidine hydrochloride, represents another significant research direction. researchgate.net Incorporating fluorine atoms into the molecule can substantially alter its physicochemical properties, often leading to improved metabolic stability and binding affinity. researchgate.net Furthermore, the development of more efficient and stereoselective synthesis methods for creating chiral pyrrolidine derivatives remains a high-priority area, as the stereochemistry of these compounds is crucial for their biological function. mdpi.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3760-52-9 | cymitquimica.comscbt.com |

| Molecular Formula | C₄H₈ClNO or C₄H₇NO·HCl | cymitquimica.comscbt.com |

| Molecular Weight | 121.57 g/mol | scbt.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

pyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSTYIOIVSHZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598151 | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-52-9 | |

| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyrrolidinone Hydrochloride and Its Derivatives

Established Synthetic Pathways for 3-Pyrrolidinone (B1296849) Hydrochloride

The synthesis of 3-pyrrolidinone hydrochloride and its analogs often begins with the construction of the core pyrrolidinone ring system, followed by specific derivatization.

Approaches to the Pyrrolidinone Ring System

Classic and widely used methods for constructing the pyrrolidinone scaffold provide a reliable foundation for further chemical manipulation.

One common approach involves the cyclization of γ-amino acids or their derivatives. For instance, the reduction of succinimide (B58015) is a known route to 2-pyrrolidinone (B116388). A process for preparing 2-pyrrolidone from succinimide involves reacting one mole of succinimide with at least two moles of hydrogen and about 0.05-5 moles of ammonia (B1221849) in the presence of a hydrogenation catalyst like cobalt, nickel, ruthenium, palladium, or platinum. google.com

Another established method involves the reduction of 4-chloro-3-hydroxybutyronitrile (B93200). This can be achieved through catalytic reduction, which is considered an industrially advantageous method. google.comgoogle.com For example, 4-chloro-3-hydroxybutyronitrile can be dissolved in methanol (B129727) and treated with Raney nickel under hydrogen pressure to yield crude 3-pyrrolidinol (B147423) hydrochloride. google.com Subsequent treatment with a base like sodium hydroxide (B78521) can then yield 3-pyrrolidinol. google.comgoogle.com

Furthermore, dl-malic acid can serve as a starting material. Heating dl-malic acid with benzylamine (B48309) produces N-benzyl-3-hydroxysuccinimide, which can then be reduced using lithium aluminum hydride to afford N-benzyl-3-pyrrolidinol. tandfonline.com Debenzylation via catalytic hydrogenation yields 3-pyrrolidinol. tandfonline.com

Derivatization Strategies for this compound

Derivatization is a chemical process used to modify a compound to enhance its analytical detection or separation. greyhoundchrom.comresearchgate.net For pyrrolidinone compounds, this can involve introducing various functional groups to alter their properties.

A key application of derivatization is in the analysis of compounds like 3-aminopyrrolidine (B1265635) hydrochloride, which lacks ultraviolet absorption. google.com Pre-column derivatization with a reagent like Boc anhydride (B1165640) introduces a UV-absorbing group, allowing for detection by high-performance liquid chromatography (HPLC). google.com This enables the determination of purity and other analytical parameters.

The hydrochloride salt form of 3-pyrrolidinone itself is a result of derivatization with hydrochloric acid, which can improve the compound's stability and solubility in water. cymitquimica.com This is a common strategy in pharmaceutical development to enhance the physicochemical properties of drug candidates. chemimpex.com

Novel and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to more efficient and sophisticated methods for preparing pyrrolidinone derivatives, including multi-component reactions and asymmetric synthesis.

Multi-component Reactions in Pyrrolidinone Synthesis

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. tandfonline.comresearchgate.net This approach offers high atom economy and efficiency. tandfonline.com

Several MCRs have been developed for the synthesis of polysubstituted pyrrolidines and pyrrolidinones. tandfonline.comrsc.org For example, a one-pot, three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride under solvent-free grinding conditions can produce novel 2-pyrrolidinone analogs in good to high yields. researchgate.net Another example is a one-pot, four-component condensation of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins under ultrasound irradiation to afford polysubstituted pyrrolidines. rsc.org

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones can be achieved through a three-component reaction to first form substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are then reacted with aliphatic amines. beilstein-journals.org Additionally, a three-component reaction involving chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid can be used to synthesize thiazole-pyrrolidine hybrids. tandfonline.com

A novel method for the one-step synthesis of densely functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions. acs.orgnih.gov This process proceeds through a nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.orgnih.gov

The table below summarizes various multi-component reactions for pyrrolidinone synthesis.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Primary amines, alkyl acetoacetates, maleic anhydride | Grinding, neat, room temperature | 2-Pyrrolidinone analogs | researchgate.net |

| Secondary amines, carbon disulfide, isocyanides, gem-dicyano olefins | Ultrasound irradiation, catalyst-free | Polysubstituted pyrrolidines | rsc.org |

| Arylsulfonamides, cyclopropane diesters | Base treatment, heating | α-arylated pyrrolidinones | acs.orgnih.gov |

| Chalcone derivatives, isatin, L-4-thiazolidine carboxylic acid | Methanol, catalyst-free | Thiazolo-pyrrolidine hybrids | tandfonline.com |

| Aromatic aldehydes, amines, dialkyl acetylenedicarboxylate | β-cyclodextrin, water-ethanol | Substituted pyrrolidine-2-one derivatives | bohrium.com |

| Secondary α-amino acids, dialkyl acetylenedicarboxylate, 3-methyleneoxindoles | Refluxing ethanol (B145695) | Spiro[indoline-3,3′-pyrrolidines] | rsc.org |

Asymmetric Synthesis and Chiral Induction

The development of asymmetric methods to synthesize enantiomerically pure pyrrolidine (B122466) derivatives is of great importance due to their prevalence in chiral drugs and catalysts. nih.govnih.govnih.govmdpi.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. sci-hub.se Several strategies have been developed for the asymmetric synthesis of 3-pyrrolidinone derivatives.

One approach is the enantioselective reduction of a prochiral ketone. For example, the enantioselective reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione using (-)- and (+)-B-chlorodiisopinocamphenylborane can yield both enantiomers of 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone. sci-hub.se

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org For instance, a highly enantioselective Michael addition of nitromethane (B149229) to alkylidene malonates, catalyzed by a cinchona-alkaloid derived thiourea, provides a route to substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org Similarly, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

The table below highlights some enantioselective approaches to pyrrolidinone derivatives.

| Reaction Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Enantioselective Reduction | (-)-B-chlorodiisopinocamphenylborane | (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | >99% | sci-hub.se |

| Enantioselective Reduction | (+)-B-chlorodiisopinocamphenylborane | (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | >99% | sci-hub.se |

| Asymmetric Michael Addition | Cinchona-alkaloid derived thiourea | Substituted pyrrolidine-3-carboxylic acid derivatives | Not specified | rsc.org |

| Asymmetric Michael Addition | Organocatalyst | 5-methylpyrrolidine-3-carboxylic acid | 97% | rsc.org |

| [3+2] Cycloaddition | Cinchona alkaloid-derived organocatalysts | Benzopyrano[3,4-c]pyrrolidine derivatives | Not specified | nih.gov |

| Michael Addition | Dihydroquinine | Chiral succinimide derivatives | Up to 98% | researchgate.net |

These novel synthetic strategies, particularly multi-component reactions and asymmetric synthesis, are continuously expanding the toolkit for chemists to create complex and diverse pyrrolidinone-based molecules with high efficiency and stereocontrol.

Chiral Building Block Applications

Chiral pyrrolidine derivatives are highly valued in medicinal chemistry and asymmetric synthesis for their ability to create enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. chemimpex.com The hydrochloride salt form of these chiral building blocks can enhance their stability, handling, and solubility, facilitating their use in various synthetic transformations. msesupplies.com

(R)-(-)-3-Pyrrolidinol hydrochloride, a chiral hydroxy derivative of pyrrolidine, serves as a key intermediate in the preparation of biologically active compounds, including muscarinic receptor antagonists and antimicrobial agents. chemicalbook.com It is a valuable building block for synthesizing complex organic structures and is frequently used in the development of drugs for neurological disorders. chemimpex.com Similarly, (S)-Pyrrolidine-3-carbonitrile hydrochloride is another versatile chiral intermediate used to prepare nitrogen-containing heterocyclic compounds and pharmaceutically active molecules. msesupplies.com Its well-defined stereochemistry makes it essential for enantioselective synthesis, enabling the creation of optically pure drugs and other bioactive compounds where stereochemical purity dictates potency and selectivity. msesupplies.com

Green Chemistry Approaches in this compound Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyrrolidinone derivatives to reduce environmental impact. mdpi.com These approaches focus on using benign solvents, recyclable catalysts, and energy-efficient methods. mdpi.comsemanticscholar.org

One prominent green strategy involves one-pot multicomponent reactions (MCRs) for synthesizing substituted 3-pyrrolin-2-ones. rsc.org A notable example utilizes citric acid, a green and biodegradable catalyst, in an ethanol solvent, which is considered a green solvent. rsc.orgresearchgate.net This method avoids harmful organic reagents and is characterized by a clean reaction profile, simple work-up procedures, high yields, and short reaction times. rsc.orgresearchgate.net The use of naturally derived catalysts like citric acid and tartaric acid represents a significant advancement in sustainable chemical synthesis. semanticscholar.org Such methods are atom-economical and minimize waste, aligning with the core tenets of green chemistry. mdpi.com

Ultrasound-Promoted Synthesis

Ultrasound irradiation has emerged as a powerful and eco-friendly technique in organic synthesis, serving as an efficient energy source that can significantly accelerate reactions. rsc.orgrsc.org This method has been successfully applied to the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones. researchgate.net

The use of ultrasound can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govconicet.gov.ar For instance, in a synthesis of substituted 3-pyrrolin-2-ones using aniline, diethyl acetylenedicarboxylate, and an aldehyde in the presence of citric acid and ethanol, ultrasound irradiation (100 W) led to the formation of the desired product in just 15 minutes with an 89% yield. rsc.org In contrast, the same reaction performed at room temperature required 10 hours to achieve a comparable, though slightly lower, yield. rsc.org The efficiency of ultrasound-assisted synthesis is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing reaction rates. conicet.gov.ar

The table below summarizes the optimization of solvent conditions for an ultrasound-promoted synthesis.

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | H₂O | 60 | 45 |

| 2 | C₂H₅OH | 15 | 89 |

| 3 | C₂H₅OH–H₂O | 40 | 65 |

| 4 | CH₃OH | 25 | 78 |

| 5 | CH₃CN | 45 | 55 |

| 6 | CH₂Cl₂ | 50 | 40 |

| Data derived from a model reaction for the synthesis of compound 4d under ultrasound irradiation (100 W). rsc.org |

Functionalization and Derivatization Strategies

The pyrrolidinone scaffold is a versatile building block that can be modified through various functionalization and derivatization strategies to produce a wide array of compounds with diverse properties. beilstein-journals.orgsci-hub.se

Synthesis of Substituted Pyrrolidinone Derivatives

A primary strategy for creating substituted pyrrolidinones is through multicomponent reactions (MCRs). beilstein-journals.orgnih.gov Three-component reactions involving aromatic aldehydes, amines, and esters of acylpyruvic acid can introduce acyl or aroyl groups at the 4-position of the pyrrolidinone ring. nih.gov These reactions can be catalyzed by acids like acetic acid or citric acid. nih.govnih.gov The resulting 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be further functionalized by reacting them with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. nih.govbeilstein-journals.org

Another innovative approach is the Smiles-Truce cascade reaction, which allows for the one-pot synthesis of densely functionalized α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters under simple base treatment. acs.org This metal-free process involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. acs.org Additionally, 1,3-dipolar cycloaddition reactions using azomethine ylides are a cornerstone for constructing the pyrrolidine ring from acyclic precursors, often with high diastereoselectivity. sci-hub.se

Reaction Conditions and Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of pyrrolidinone derivatives. Key parameters that are frequently adjusted include solvent, temperature, reactant concentrations, and catalyst choice. researchgate.net

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines, the choice of solvent was found to be crucial. beilstein-journals.org A model reaction between 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one and 4-methoxybenzylamine (B45378) initially yielded only 36% of the product when conducted in glacial acetic acid. beilstein-journals.org However, switching the solvent to ethanol at 80 °C dramatically increased the yield to 72%. beilstein-journals.org Further optimization revealed that increasing the equivalents of the amine and reducing the solvent volume could push the yield to 89%. beilstein-journals.org

The following data table illustrates the optimization of this reaction.

| Entry | Amine Equiv. | Solvent | Volume (mL) | Temp (°C) | Yield (%) |

| 1 | 2.5 | DMF | 1 | 95 | 62 |

| 2 | 2.5 | Acetic Acid | 1 | 95 | 36 |

| 3 | 2.5 | Ethanol | 1 | 80 | 72 |

| 4 | 4 | Ethanol | 1 | 80 | 82 |

| 5 | 4 | Ethanol | 0.34 | 80 | 89 |

| Data derived from the reaction of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one (4a) and 4-methoxybenzylamine (9a). nih.govbeilstein-journals.org |

Purification and Isolation Techniques for Academic Research

The purification and isolation of this compound and its derivatives from reaction mixtures are essential steps to obtain compounds of high purity for characterization and further use. rsc.org The specific techniques employed depend on the physical properties of the target compound and the impurities present.

A common initial step involves the removal of solid catalysts or by-products by filtration. google.com For instance, after a reduction using a catalyst like Raney Nickel or Palladium on carbon, the catalyst is simply filtered off. google.com The subsequent work-up often involves solvent-based techniques. Solvent partitioning, which uses two immiscible solvents to separate compounds based on their differential solubility, is a standard method for initial cleanup of crude extracts. rsc.org Distillation is frequently used to remove volatile solvents from the reaction mixture. google.comsciencemadness.org

For non-volatile compounds, crystallization is a powerful purification technique. sciencemadness.org This may involve dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. In some cases, converting the product to a salt, such as a hydrochloride salt, can improve its crystallinity and ease of handling. google.comcymitquimica.com For example, a crude 3-pyrrolidinol can be obtained by treating the hydrochloride salt with a base like sodium hydroxide, filtering the precipitated sodium chloride, and then distilling away the solvent. google.com For more challenging separations, chromatographic techniques such as column chromatography are employed. rsc.org

Spectroscopic and Structural Elucidation of 3 Pyrrolidinone Hydrochloride and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. For 3-pyrrolidinone (B1296849) hydrochloride and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the atomic arrangement, functional groups, and molecular weight.

NMR spectroscopy is the most powerful tool for mapping the carbon and proton frameworks of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

For N-Boc-3-pyrrolidinone , a key precursor, the ¹H NMR spectrum shows characteristic signals. chemicalbook.com The tert-butyl group of the Boc protector gives rise to a large singlet at approximately 1.43 ppm. The protons on the pyrrolidine (B122466) ring appear as multiplets in the region of 2.40 to 3.65 ppm.

In comparison, for the analogue (R)-(-)-3-Pyrrolidinol hydrochloride , the protons adjacent to the nitrogen and the hydroxyl-bearing carbon are observed, along with the exchangeable protons from the amine hydrochloride and hydroxyl groups. chemicalbook.com

Based on the analysis of these analogues, the predicted ¹H NMR spectrum for 3-Pyrrolidinone hydrochloride would feature signals corresponding to the protons on the pyrrolidine ring. The protons alpha to the carbonyl group (at C-2 and C-4) would be expected to be shifted downfield compared to those in 3-pyrrolidinol (B147423) hydrochloride due to the electron-withdrawing effect of the ketone. The protons on the nitrogen-adjacent carbons (C-2 and C-5) would also be influenced by the protonated amine.

Table 1: Representative ¹H NMR Data for 3-Pyrrolidinone Analogues Data for N-Boc-3-pyrrolidinone is from CDCl₃. Data for (R)-(-)-N-Boc-3-pyrrolidinol is from CDCl₃.

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Splitting Pattern |

|---|---|---|---|

| N-Boc-3-pyrrolidinone chemicalbook.com | Boc (-C(CH₃)₃) | ~1.43 | s (singlet) |

| Ring Protons (-CH₂-) | 3.30-3.65, 1.80-2.40 | m (multiplet) | |

| (R)-(-)-N-Boc-3-pyrrolidinol ambeed.com | Boc (-C(CH₃)₃) | 1.43 | s (singlet) |

| Ring Protons (-CH₂-, -CH-) | 1.80-2.40, 3.30-3.65 | m (multiplet) | |

| -OH | 5.20 | bs (broad singlet) |

¹³C NMR spectroscopy details the carbon skeleton of a molecule. The most notable signal for This compound would be the carbonyl carbon (C=O) of the ketone, which is expected to appear significantly downfield, typically in the range of 190-215 ppm.

In the analogue N-Boc-3-pyrrolidinone , the carbonyl carbon of the Boc group appears around 154 ppm, while the ketone carbonyl is further downfield. rsc.org The carbons of the pyrrolidine ring show signals between 30 and 70 ppm. For instance, in various pyrrolidinone derivatives, the C=O group of the lactam is found around 168-175 ppm, while other ring carbons appear at varied upfield positions. mdpi.com

For (R)-(-)-3-Pyrrolidinol hydrochloride , the carbon bearing the hydroxyl group (C-OH) appears around 60-70 ppm, which is much more upfield than the ketone carbon signal expected for this compound. guidechem.com

Table 2: Representative ¹³C NMR Data for 3-Pyrrolidinone Analogues Data for N-Boc-protected pyrrolidine derivatives is from CDCl₃ or DMSO-d₆.

| Compound | Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|---|

| N-Boc-pyrrolidine derivative rsc.org | Boc (C=O) | ~155.8 |

| Boc (-C(CH₃)₃) | ~80.0 | |

| Boc (-C(CH₃)₃) | ~28.5 | |

| Ring Carbons | 30-70 | |

| Substituted Pyrrolidinone scispace.com | Lactam C=O | ~164.6 |

| Ring Carbons | 13.6-156.3 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the spin system, which would confirm the connectivity of the -CH₂-CH₂-CH₂- fragments in the pyrrolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbons in the pyrrolidinone ring.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This technique would be instrumental in confirming the position of the carbonyl group at C-3 by showing correlations from the protons at C-2 and C-4 to the C-3 carbonyl carbon.

While specific 2D NMR data for this compound is scarce, these techniques are routinely applied to substituted pyrrolidine and pyrrolidinone structures to confirm their complex frameworks. beilstein-journals.org

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

For This compound , the most prominent absorption bands would be:

A strong, sharp peak for the ketone carbonyl (C=O) stretch , expected around 1715-1740 cm⁻¹ . In various pyrrolidinone derivatives, this C=O stretch is a defining feature. mdpi.comscispace.com

A broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch in an amine hydrochloride salt (R₂NH₂⁺).

C-H stretching vibrations from the methylene (B1212753) groups on the ring, typically appearing just below 3000 cm⁻¹ .

In comparison, the IR spectrum of (R)-(-)-3-Pyrrolidinol hydrochloride would show a broad O-H stretching band around 3300-3400 cm⁻¹ and would lack the strong ketone C=O absorption. nih.gov The IR spectrum for pyrrolidine hydrochloride itself shows the characteristic amine salt absorptions. nih.gov

Table 3: Key IR Absorption Frequencies for 3-Pyrrolidinone and Analogues

| Compound | Functional Group | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| This compound (Predicted) | C=O (ketone) | 1715 - 1740 | mdpi.comscispace.com |

| This compound (Predicted) | N-H Stretch (Amine Salt) | 2400 - 3200 (broad) | nih.gov |

| (R)-(-)-3-Pyrrolidinol Hydrochloride | O-H Stretch | ~3420 (broad) | google.com |

| Substituted Pyrrolidinone | C=O (lactam) | 1660 - 1740 | scispace.com |

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. The molecular weight of this compound is 121.57 g/mol . scbt.com

In an MS experiment, 3-pyrrolidinone would typically be observed as its free base cation [M+H]⁺ after loss of HCl, with a mass-to-charge ratio (m/z) corresponding to the free base (C₄H₇NO), which has a molecular weight of 85.11 g/mol . The protonated molecule would therefore appear at an m/z of approximately 86.

The fragmentation pattern would likely involve the loss of small, stable molecules. A characteristic fragmentation for cyclic ketones is the alpha-cleavage, followed by loss of carbon monoxide (CO), which would result in a significant fragment ion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 3-pyrrolidinone analogues, as it provides highly accurate mass measurements of parent ions and their fragments. This precision allows for the determination of elemental compositions and the confirmation of molecular formulas, distinguishing between compounds with the same nominal mass.

Research on various pyrrolidinone-containing structures demonstrates the power of HRMS. For instance, in the characterization of novel spiro[pyrrolidine-3,3'-oxindoles], HRMS analysis using electrospray ionization (ESI+) was used to confirm the identity of the synthesized compounds. mdpi.comnih.gov The observed mass-to-charge ratio ([M+H]⁺) is compared against the calculated value for the proposed chemical formula, with a close match confirming the structure. mdpi.comnih.gov Similarly, HRMS is crucial in metabolic studies, such as those involving α-PVP analogues, where it enables the identification of metabolites in biological matrices like human liver microsomes. researchgate.net The technique's high resolution is also vital in the analysis of designer drugs, where it can help differentiate between closely related cathinone (B1664624) derivatives. mdpi.comnih.gov For example, in the study of spirooxindole pyrrolidine analogs, HRMS was a key spectroscopic technique for structural elucidation. rsc.orgnih.gov

Below is a table summarizing HRMS data for several pyrrolidinone analogues found in the literature.

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| 1'-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one | C₁₇H₁₇N₂O₃S | [M+H]⁺ | 329.0960 | 329.0957 | mdpi.com |

| 1'-Benzyl-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] | C₂₄H₂₅N₂O₂S | [M+H]⁺ | 405.1637 | 405.1620 | mdpi.com |

| 1'-(Pyridin-4-ylmethyl)-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] | C₂₃H₂₄N₃O₂S | [M+H]⁺ | 406.1589 | 406.1586 | mdpi.com |

| (S)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione Analogue | C₁₂H₁₄ClNNaO₃ | [M+Na]⁺ | 278.0560 | 278.0558 | beilstein-journals.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable 3-pyrrolidinone derivatives. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for identifying and quantifying compounds in complex mixtures. cmbr-journal.com It is frequently used in forensic analysis of synthetic cathinones and in metabolic studies. mdpi.comresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized, commonly by electron ionization (EI). mdpi.comresearchgate.net The resulting mass spectrum displays a molecular ion peak (if stable enough) and a series of fragment ions that create a unique fingerprint for the compound. For many cathinone derivatives, α-cleavage is a common and characteristic fragmentation pathway observed in the EI mode. mdpi.com For example, the GC-EI-MS spectrum of 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, a cathinone analogue, shows a major fragment ion at m/z 126. mdpi.com

The method has also been validated for the detection and quantification of process-related impurities, such as N-ethyl-3-chloro pyrrolidine in drug substances. ijpronline.com Furthermore, derivatization is often employed to make non-volatile compounds, like fatty acids, amenable to GC-MS analysis by converting them into their pyrrolidide derivatives. researchgate.netifremer.fr The progress of synthetic reactions involving pyrrolidine derivatives can also be monitored by GC-MS. tubitak.gov.tr

The table below shows characteristic GC-MS fragments for selected pyrrolidinone analogues.

| Compound | Major Fragment Ions (m/z) | Ionization Mode | Reference |

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Analogue 1) | 126, 84, 109, 137 | EI | mdpi.com |

| N-ethyl-2-amino-1-phenylheptan-1-one (Analogue 2) | 128, 58, 77, 105 | EI | mdpi.com |

| Pyrrolidine derivatives of fatty acids | Characteristic fragments including m/z 168 and 182 indicating methyl group position | EI | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, including many 3-pyrrolidinone derivatives and their hydrochloride salts. uni-rostock.delibretexts.org ESI typically generates protonated molecules, [M+H]⁺, or sodiated adducts, [M+Na]⁺, with minimal fragmentation, making it ideal for determining molecular weight. mdpi.comnih.gov

The technique is widely applied in the characterization of synthetic cathinones. mdpi.com In the ESI-MS spectrum of 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, the protonated molecule [M+H]⁺ was observed at m/z 264. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide deeper structural insights. researchgate.net For example, the MS/MS analysis of some cathinone derivatives reveals a characteristic loss of a water molecule ([M+H]⁺-H₂O). mdpi.com

Studies on other lactam structures, such as N-ethyl-2-pyrrolidinone, show prominent M+1 ions and proton-bridged dimers in the ESI mass spectrum. nih.gov The fragmentation of poly(vinyl pyrrolidone) has also been extensively studied using ESI-MSⁿ, revealing a characteristic neutral loss of the pyrrolidone pendant group (85.1 Da). nih.govjst.go.jp

The following table presents ESI-MS data for representative pyrrolidinone analogues.

| Compound | Precursor Ion (m/z) | Ion Type | Key Fragment Ions (MS/MS) (m/z) | Reference |

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 264 | [M+H]⁺ | Not specified | mdpi.com |

| N-ethyl-2-amino-1-phenylheptan-1-one | 234 | [M+H]⁺ | 216 ([M+H]⁺-H₂O) | mdpi.com |

| N-ethyl-2-pyrrolidinone | 114 | [M+H]⁺ | 97, 86, 69, 55 | nih.gov |

| Sodiated PVP 3-mer | 416.3 | [M+Na]⁺ | 398.3 (-H₂O), 331.2 (-C₄H₇NO) | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of several pyrrolidinone derivatives have been successfully determined. In one study, the structure of 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione was established, revealing a network of N-H···O and N-H···N hydrogen bonds that dictate the crystal packing. srce.hr Similarly, the crystallographic characterization of two cathinone hydrochloride derivatives confirmed their molecular structures and showed the presence of both R and S isomers in the unit cell. mdpi.com The analysis of Co(II) complexes with 3-arylidene-1-pyrroline derivatives also relied on X-ray diffraction to elucidate their coordination geometry and crystal packing. researchgate.net For some compounds, such as N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride, crystal growth is achieved through slow evaporation from polar solvents to obtain crystals suitable for analysis.

Below is a table summarizing crystallographic data for an analogue of 3-pyrrolidinone.

| Compound | 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| a (Å) | 11.595(4) |

| b (Å) | 8.325(1) |

| c (Å) | 20.452(4) |

| Volume (ų) | 1974.2(8) |

| Z | 8 |

| Reference | srce.hr |

Stereochemical Characterization and Chirality Assessment

The 3-position of the pyrrolidinone ring is often a chiral center, making stereochemistry a critical aspect of the molecule's identity and function, particularly in pharmaceutical applications where enantiomeric purity can dramatically affect biological activity. The specific (S) or (R) configuration at this chiral center defines the three-dimensional arrangement of the substituents, which influences molecular recognition and binding to biological targets.

The characterization and assessment of chirality in 3-pyrrolidinone analogues are achieved through several methods. X-ray crystallography provides absolute configuration determination for crystalline solids. mdpi.comvulcanchem.com For instance, the crystal structure of a cathinone derivative confirmed the presence of both R and S isomers within the crystal lattice. mdpi.com

In solution, chirality is often assessed by measuring the optical rotation of a compound using a polarimeter. Chiral High-Performance Liquid Chromatography (chiral HPLC) is another powerful technique used to separate enantiomers and determine the enantiomeric excess (ee) of a sample, which is crucial in asymmetric synthesis. acs.org The synthesis of chiral pyrrolidines, such as (S)-3-methyl-pyrrolidine hydrochloride or (S)-1-Boc-3-amino-pyrrolidine hydrochloride, highlights the importance of controlling and verifying the stereochemical outcome. smolecule.com The IUPAC nomenclature for these compounds, such as (3S)-3-methylpyrrolidine hydrochloride, explicitly states the absolute configuration at the chiral center. smolecule.com

The table below lists several chiral pyrrolidine analogues and their specific stereochemical features.

| Compound Name | Stereochemical Feature | CAS Number | Significance/Note | Reference |

| (S)-1-Boc-3-amino-pyrrolidine hydrochloride | (S)-configuration at C3 | 874140-63-3 | Chiral building block with defined spatial arrangement. | |

| (R)-3-Hydroxypyrrolidine | (R)-configuration at C3 | 2799-21-5 | Chirality is crucial for activity in MAO-B inhibitors. | |

| (S)-3-Methyl-pyrrolidine hydrochloride | (S)-configuration at C3 | 186597-29-5 | Differentiated from its (R)-enantiomer (CAS 235093-98-8). | smolecule.com |

| (3R)-3-(chloromethyl)pyrrolidine hydrochloride | (R)-configuration at C3 | Not specified in text | Stereochemical designation is critical for pharmaceutical synthesis. | |

| (S)-Pyrrolidine-3-carbonitrile hydrochloride | (S)-configuration | 1153950-49-2 | A versatile chiral building block for enantioselective synthesis. | msesupplies.com |

Reactivity and Reaction Mechanisms of 3 Pyrrolidinone Hydrochloride in Organic Synthesis

Fundamental Reactivity Patterns of the Pyrrolidinone Core

The reactivity of the 3-pyrrolidinone (B1296849) core is dictated by the interplay of its structural features. The five-membered ring, containing a nitrogen atom and a carbonyl group, presents specific sites for both nucleophilic and electrophilic attack.

The 3-pyrrolidinone molecule possesses distinct nucleophilic and electrophilic centers that determine its reaction pathways. researchgate.net

Nucleophilic Sites: The nitrogen atom of the pyrrolidinone ring is a primary nucleophilic site. Its lone pair of electrons can participate in reactions with various electrophiles. rsc.org The enamine form of 3-pyrrolidinone, which can be generated under certain conditions, is also highly nucleophilic at the alpha-carbon. masterorganicchemistry.com

Electrophilic Sites: The carbonyl carbon (C3) is the principal electrophilic site, susceptible to attack by nucleophiles. u-tokyo.ac.jp Additionally, the protons on the carbons adjacent to the carbonyl group (C2 and C4) can be abstracted by a base, leading to the formation of an enolate, which can then react with electrophiles.

| Site | Type | Description |

| Nitrogen Atom | Nucleophilic | The lone pair of electrons on the nitrogen can attack electrophiles. |

| Carbonyl Carbon (C3) | Electrophilic | The partial positive charge on the carbonyl carbon makes it a target for nucleophiles. |

| α-Carbons (C2, C4) | Potentially Nucleophilic (as enolate) | Protons on these carbons can be removed by a base to form a nucleophilic enolate. |

The acidic and basic properties of 3-pyrrolidinone hydrochloride are crucial for understanding its behavior in different reaction environments.

Basicity: The nitrogen atom in the pyrrolidinone ring imparts basic properties to the molecule. wikipedia.org Pyrrolidine (B122466) itself is a typical secondary amine base. wikipedia.org However, the presence of the adjacent electron-withdrawing carbonyl group in 3-pyrrolidinone reduces the basicity of the nitrogen compared to simple dialkylamines. masterorganicchemistry.com In its hydrochloride form, the nitrogen is protonated, and the compound acts as an acid, capable of donating a proton.

Acidity: The protons on the α-carbons (C2 and C4) to the carbonyl group exhibit acidity and can be removed by a strong base to form an enolate. govtgirlsekbalpur.com The pKa of the conjugate acid of pyrrolidine in water is 11.27, while in acetonitrile, it is 19.56. wikipedia.org Studies on various pyrrolidines have shown a wide range of basicities depending on the substituents. acs.org

| Compound/Site | pKa | Solvent | Reference |

| Pyrrolidine (Conjugate Acid) | 11.27 | Water | wikipedia.org |

| Pyrrolidine (Conjugate Acid) | 19.56 | Acetonitrile | wikipedia.org |

| Various Pyrrolidines (Conjugate Acids) | 16-20 | Acetonitrile | acs.org |

Nucleophilic and Electrophilic Sites

Mechanisms of Key Reactions Involving this compound

The unique structural features of this compound enable it to participate in a variety of fundamental organic reactions, including addition, substitution, and elimination reactions. researchgate.net

Addition reactions are a common transformation for 3-pyrrolidinone, primarily targeting the carbonyl group and the potential for enamine/enolate formation.

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbonyl carbon readily undergoes addition reactions with a wide range of nucleophiles. For instance, it can react with organometallic reagents or hydride donors. nih.gov

Michael Addition: The enamine or enolate derived from 3-pyrrolidinone can act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Electrophilic Addition to Alkenes: In reactions where 3-pyrrolidinone is part of a larger molecule containing a double bond, electrophilic addition of reagents like hydrogen halides can occur. libretexts.org The mechanism involves the initial attack of the π electrons of the double bond on the electrophile (a proton), forming a carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.org

Substitution reactions can occur at both the nitrogen atom and the α-carbons of the 3-pyrrolidinone ring.

N-Alkylation and N-Acylation: The nucleophilic nitrogen atom can be readily alkylated or acylated. In the case of this compound, a base is required to deprotonate the nitrogen before it can react as a nucleophile.

α-Substitution via Enolates: After deprotonation with a strong base to form an enolate, the α-carbon becomes nucleophilic and can undergo substitution reactions with electrophiles such as alkyl halides. masterorganicchemistry.com This is a common strategy for introducing substituents at the C2 or C4 position. A study on 2-pyrrolidinones demonstrated that deprotonation with LDA followed by reaction with diphenyl disulfide led to α-sulfenylation. researchgate.net

Nucleophilic Substitution: Derivatives of 3-pyrrolidinone can undergo nucleophilic substitution reactions. For example, a hydroxyl group at the 3-position can be converted into a better leaving group and subsequently displaced by a nucleophile.

Elimination reactions are employed to introduce unsaturation into the pyrrolidinone ring, typically forming a double bond.

Dehydrohalogenation: In derivatives of 3-pyrrolidinone containing a halogen at a suitable position, treatment with a base can lead to an elimination reaction, forming a double bond within the ring. Research on 3-iodo-2-pyrrolidinone showed that treatment with bases like triethylamine (B128534) can induce the elimination of hydrogen iodide to form 3-pyrrolin-2-one. researchgate.net The E2 mechanism is a plausible pathway for such reactions, where a base abstracts a proton from the β-carbon, and the leaving group departs simultaneously, all in a single concerted step. libretexts.org The stereochemistry of the reactants can significantly influence the reaction rate and the regioselectivity of the product formed. libretexts.org

| Reaction Type | Key Reactant(s) | Key Intermediate(s) | General Mechanism |

| Nucleophilic Addition | Nucleophile, 3-Pyrrolidinone | Alkoxide | Attack of the nucleophile on the carbonyl carbon. |

| Michael Addition | Enamine/Enolate, α,β-Unsaturated Carbonyl | Enolate/Iminium Ion | Conjugate addition of the nucleophilic α-carbon to the β-carbon of the acceptor. masterorganicchemistry.com |

| α-Alkylation | Strong Base, Alkyl Halide, 3-Pyrrolidinone | Enolate | Deprotonation at the α-carbon followed by SN2 attack on the alkyl halide. masterorganicchemistry.com |

| Dehydrohalogenation | Base, Halogenated 3-Pyrrolidinone Derivative | Transition State | Concerted (E2) or stepwise (E1cb) removal of H and X to form a double bond. researchgate.netlibretexts.org |

Ring-Opening and Ring-Closing Reactions

The structural framework of 3-pyrrolidinone, characterized by a five-membered γ-lactam ring, is central to its reactivity. This ring system can be synthesized through various cyclization strategies or opened to yield functionalized acyclic compounds.

Ring-Closing Reactions (Cyclization):

The formation of the pyrrolidinone ring is a key synthetic strategy, often achieved through intramolecular cyclization of linear precursors.

Intramolecular Amination: A common method involves the intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. Similarly, acid-promoted cyclization of N-carbamate-protected amino alcohols can yield pyrrolidines. organic-chemistry.org A method for synthesizing 1-tert-butoxycarbonyl-3-pyrrolidone involves the cyclization of an intermediate under the catalysis of sodium methoxide (B1231860). google.com

Domino Reactions: Gold(I)-catalyzed reactions of methylenecyclopropanes with sulfonamides can produce pyrrolidine derivatives through a domino ring-opening ring-closing hydroamination process. organic-chemistry.org

Reductive Cyclization: The synthesis of 1-methyl-3-pyrrolidinol, a related compound, can be achieved via a ring-closure reaction between specific precursors to form a solid, easily purified intermediate. google.com

Multicomponent Reactions (MCRs): Substituted 3-pyrrolin-2-ones can be synthesized in one-pot multicomponent reactions. A proposed mechanism involves the formation of a 1,3-dipolar intermediate, which then reacts with an imine, followed by an intramolecular attack of an amino group on an ester to form the five-membered ring. rsc.org

Ring-Opening Reactions:

The inherent strain in the γ-lactam ring makes 3-pyrrolidinone susceptible to ring-opening reactions, providing a pathway to functionalized pyrrolidine derivatives. scispace.com In certain reactions, such as attempted conjugate additions with amines, the lactam ring of some pyrrolidinone derivatives has been observed to be inert to the primary reaction but can furnish products resulting from the opening of the lactam ring. scispace.com

Ring Expansion:

The pyrrolidine scaffold can also be accessed via ring expansion of smaller heterocycles. For instance, (CuOTf)₂·toluene has been shown to catalyze the ring expansion of vinyl aziridines to furnish 3-pyrrolines under mild conditions. organic-chemistry.org

Table 1: Examples of Ring-Closing Reactions for Pyrrolidine Synthesis This table is interactive. Users can sort and filter the data.

| Starting Materials | Reaction Type | Catalyst/Reagent | Product Type | Citation |

|---|---|---|---|---|

| γ-aminobutyric acid (GABA) derivatives | Intramolecular Cyclization | - | 3-Pyrrolidinone | |

| Methylenecyclopropanes, Sulfonamides | Domino Ring-Opening Ring-Closing | Gold(I) complex | Pyrrolidine derivatives | organic-chemistry.org |

| Product of Michael Addition | Intramolecular Cyclization | Sodium methoxide | 1-tert-butoxycarbonyl-3-pyrrolidone | google.com |

| Vinyl aziridines | Ring Expansion | (CuOTf)₂·toluene | 3-Pyrrolines | organic-chemistry.org |

| Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Multicomponent Reaction | Citric Acid | 3-Pyrrolin-2-ones | rsc.org |

Catalysis in this compound Transformations

Catalysis is fundamental to achieving efficient and selective transformations of 3-pyrrolidinone and its derivatives. A wide array of catalysts, including metal complexes, organocatalysts, and acids, are employed to facilitate these reactions.

Metal-Based Catalysis: Transition metal catalysts are extensively used for various transformations.

Hydrogenation and Reduction: Palladium catalysts are used for hydrogenation, while reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) are common for reduction reactions.

C-H Amination and Cyclization: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a route to pyrrolidines. organic-chemistry.org Iron catalysts are effective for the intramolecular hydroamination of unactivated olefins. organic-chemistry.org Iridacycle complexes, derived from a chiral amine, can catalyze the annulation of diols and primary amines to give enantioenriched pyrrolidines. organic-chemistry.org

Metathesis and Cycloisomerization: Grubbs' second-generation ruthenium catalyst is effective for ring-closing metathesis reactions. organic-chemistry.org Gold catalysts are used in tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to yield enantioenriched pyrrolidines. organic-chemistry.org

Regio- and Enantioselective Reactions: Cobalt and Nickel catalysts, in conjunction with chiral BOX ligands, can be used to achieve catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org

Organocatalysis: Chiral pyrrolidine derivatives themselves serve as important organocatalysts.

Prolinamide-Based Catalysts: (S)-proline conjugated with other chiral molecules, such as 2-hydroxy-3-aminopinanes, can act as bifunctional organocatalysts in asymmetric aldol (B89426) reactions, particularly in aqueous media. nih.gov

Phosphoric Acid Catalysis: Chiral phosphoric acids have been shown to catalyze the asymmetric addition of cyclic ketones to allenamides, creating all-carbon quaternary stereocenters. researchgate.net

Ionic Liquids: Brönsted acid ionic liquids, such as 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) hydrogen sulfate, have been developed as recyclable catalysts for the synthesis of pyrrolidinones under solvent-free conditions. researchgate.net

Acid/Base Catalysis: Simple acids and bases are also crucial in many transformations.

Multicomponent Reactions: Citric acid has been employed as an environmentally friendly catalyst for the one-pot synthesis of substituted 3-pyrrolin-2-ones. rsc.org The reaction mechanism is believed to involve an acid-catalyzed condensation to produce an imine intermediate. beilstein-journals.org

Cyclization: Base catalysts like sodium methoxide are used to induce intramolecular cyclization in the synthesis of pyrrolidinone derivatives. google.com

Table 2: Catalysts in Pyrrolidinone Transformations This table is interactive. Users can sort and filter the data.

| Catalyst Type | Catalyst Example | Reaction Type | Citation |

|---|---|---|---|

| Metal Catalyst | Palladium (Pd) | Hydrogenation | |

| Metal Catalyst | Copper (Cu) complexes | Intramolecular C-H Amination | organic-chemistry.org |

| Metal Catalyst | Ruthenium (Ru) complexes | Ring-Closing Metathesis | organic-chemistry.org |

| Metal Catalyst | Gold (Au) complexes | Cycloisomerization/Hydrogenation | organic-chemistry.org |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Ketone Addition | researchgate.net |

| Organocatalyst | Prolinamide derivatives | Asymmetric Aldol Reaction | nih.gov |

| Acid Catalyst | Citric Acid | Multicomponent Reaction | rsc.org |

| Ionic Liquid | Brönsted Acid Ionic Liquid | Pyrrolidinone Synthesis | researchgate.net |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism, feasibility, and selectivity of reactions involving this compound. Computational and experimental studies have shed light on these aspects.

Kinetic vs. Thermodynamic Control: In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational studies using Density Functional Theory (DFT) have been instrumental. These studies proposed a reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine. The results indicated that the main product is formed favorably through the pathway with the lowest activation free energy (ΔG#). It was shown that kinetic selectivity plays a more significant role than thermodynamic selectivity in determining the final product distribution. beilstein-journals.orgnih.gov

Kinetic Data from Experimental Studies:

Polymerization: Kinetic studies on the AIBN-initiated polymerization of N-vinyl-2-pyrrolidone, a related lactam, have been conducted. The effective rate constants (k_eff) were determined under various initiator concentrations. For instance, in the presence of sulfanylethanoic acid, k_eff values were 1.0 × 10⁻², 1.60 × 10⁻², and 2.40 × 10⁻² min⁻¹ at different initiator concentrations. mdpi.com The reaction order with respect to the initiator was found to be approximately 0.77-0.79. mdpi.com

These studies highlight how kinetic and thermodynamic parameters dictate reaction outcomes, enabling the rational design of synthetic routes and the prediction of product formation.

Table 3: Kinetic and Thermodynamic Data for Pyrrolidinone-Related Reactions This table is interactive. Users can sort and filter the data.

| System Studied | Method | Finding | Key Data | Citation |

|---|---|---|---|---|

| 3-Pyrroline-2-one + Aliphatic amine | DFT Calculation | Reaction is under kinetic control | ΔG# pathway determines product | beilstein-journals.orgnih.gov |

| 3-Pyrroline-2-one derivative | DPPH Assay, Quantum Chemistry | Effective HO˙ radical scavenger | k_overall = 1.54 × 10¹⁰ M⁻¹ s⁻¹ (in water) | nih.gov |

| N-vinyl-2-pyrrolidone polymerization | Dilatometry | Determination of rate constants and reaction orders | k_eff = 1.0 - 2.4 × 10⁻² min⁻¹ | mdpi.com |

Computational and Theoretical Studies on 3 Pyrrolidinone Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations offer profound insights into molecular stability, geometry, and various spectroscopic properties. For pyrrolidine-based systems, these studies are crucial for understanding their chemical behavior and potential applications.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying organic molecules due to its favorable balance between accuracy and computational cost. scbt.comnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. scbt.com This approach is widely used to investigate the properties of pyrrolidinone derivatives and their reaction mechanisms. beilstein-journals.orgresearchgate.net

A fundamental step in computational analysis is geometry optimization, which seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. arxiv.orggaussian.com For this purpose, DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d) or 6-311++G(d,p), are commonly employed. nih.gov This process yields the most stable three-dimensional structure of the molecule. gaussian.com Once the geometry is optimized, various electronic properties can be calculated. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bond (single, double, triple). |

| Bond Angle | The angle formed between three connected atoms. | Determines the overall shape and steric properties of the molecule. |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the molecule, such as the puckering of a ring. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. ajchem-a.comresearchgate.net A small energy gap generally implies higher reactivity. researchgate.net

In a Lewis acid-base reaction, the interaction between the HOMO of the Lewis base and the LUMO of the Lewis acid is fundamental. youtube.com For example, in a study on Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride, a related compound, DFT calculations were used to analyze the FMOs. The HOMO was found to be localized on the pyrrolidine (B122466) ring's π-electrons, while the LUMO corresponded to the amide π* antibonding orbitals. This analysis helps predict which parts of the molecule are most likely to participate in electron donation and acceptance.

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -5.2 | Pyrrolidine ring π-electrons |

| LUMO | -1.8 | Amide π antibonding orbitals |

*Data for Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride, a related compound.

Conceptual DFT provides a framework for quantifying global and local reactivity trends using descriptors derived from the change in energy with respect to the number of electrons. scielo.br These descriptors offer valuable qualitative and quantitative predictions about the chemical reactivity of a system. scielo.br Key global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). jmcs.org.mxacs.org

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is the negative of electronegativity (χ). jmcs.org.mx

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. jmcs.org.mx

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor. jmcs.org.mx

These parameters are typically calculated from the energies of the HOMO and LUMO using the following equations:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO)

ω = μ² / (2η)

While specific values for 3-Pyrrolidinone (B1296849) hydrochloride are not detailed in the provided search results, studies on related pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives demonstrate the application of these descriptors to rationalize the interaction capabilities of new drug candidates with biological targets. jmcs.org.mx

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape; related to electronegativity. jmcs.org.mx |

| Chemical Hardness (η) | ELUMO - EHOMO | Indicates resistance to charge transfer; related to the HOMO-LUMO gap. jmcs.org.mx |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature (electron-accepting ability) of a molecule. jmcs.org.mx |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. vulcanchem.com Unlike quantum chemical calculations that often focus on static structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with solvent molecules. vulcanchem.com These simulations rely on force fields to describe the potential energy of the system, allowing for the modeling of much larger systems and longer timescales than are feasible with quantum methods.

For pyrrolidine-containing systems, MD simulations can be used to model ligand exchange kinetics or to understand the influence of solvent on reaction kinetics. For instance, simulations can compare the effects of different solvents, like DMF versus THF, on a reaction. In a study on bicyclic pyrrolidine-isoxazoline γ-amino acids, MD simulations were employed to model the peptides in explicit solvent, helping to understand their conformational preferences. frontiersin.org

Density Functional Theory (DFT) Applications

HOMO-LUMO Energy Analysis and Molecular Orbitals

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms at a molecular level. beilstein-journals.org DFT calculations are frequently used to map the potential energy surface (PES) of a reaction, identifying transition states (TS), intermediates, and the associated energy barriers. This information helps to determine the most favorable reaction pathway. beilstein-journals.org

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a collection of atoms as a function of its geometry. pythoninchemistry.orglibretexts.org It is a multidimensional map where the valleys represent stable chemical species (reactants, products, intermediates) and the mountain passes correspond to transition states. libretexts.org By analyzing the PES, chemists can determine the most likely pathway for a chemical reaction, known as the minimum energy pathway or reaction coordinate. pythoninchemistry.org

Computational studies on pyrrolidinone-related structures, such as 3-pyrroline-2-ones, have utilized PES analysis to investigate reaction mechanisms. For instance, in the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine like methylamine (B109427), Density Functional Theory (DFT) calculations were employed to map out the PES. nih.govbeilstein-journals.orgbeilstein-journals.org This analysis helped to propose a plausible reaction mechanism, showing that the main product is formed by following the pathway with the lowest energy barrier on the surface, both in the gas phase and in a solvent model. nih.govbeilstein-journals.orgbeilstein-journals.org Two-dimensional PESs have also been constructed to understand conformational changes, such as the interconversion between different conformers in both neutral and cationic ground states of related heterocyclic molecules. rsc.org

Transition State Characterization

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between reactants and products. libretexts.org It is defined as a saddle point on the PES, representing an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org Characterizing these transient structures is crucial for understanding reaction rates and mechanisms.

In computational studies of reactions involving the pyrrolidinone core, transition states are located and characterized using quantum mechanical calculations. For the reaction of a 3-pyrroline-2-one with an amine, a possible mechanism was detailed, and the associated transition states were computationally identified. nih.govbeilstein-journals.org The calculations revealed the Gibbs free energy of activation (ΔG#), which is the energy difference between the reactants and the transition state. The pathway with the lowest ΔG# is the most favorable kinetically. nih.govbeilstein-journals.orgbeilstein-journals.org

Kinetic and Thermodynamic Selectivity

Many chemical reactions can yield more than one product. The product distribution is often governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: Under kinetic control (typically at lower temperatures), the major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. libretexts.org

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures, allowing for equilibrium), the major product is the most stable one, regardless of how fast it is formed. libretexts.org

DFT calculations for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one derivatives have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. nih.govbeilstein-journals.orgbeilstein-journals.org This indicates that the reaction outcome is primarily determined by the rate at which the products are formed rather than their relative stabilities. nih.govbeilstein-journals.org

Table 1: Calculated Thermodynamic Parameters for a Model Reaction Pathway This table presents example data from a computational study on a related pyrrolidinone derivative reaction, illustrating the parameters used to assess selectivity.

| Pathway Step | ΔE (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | ΔG (kcal·mol⁻¹) | ΔG# (kcal·mol⁻¹) |

|---|---|---|---|---|

| Reactants → TS1 | 15.8 | 15.9 | 28.5 | 28.5 |

| TS1 → Intermediate | -20.1 | -20.0 | -7.9 | - |

| Intermediate → TS2 | 25.4 | 25.3 | 24.7 | - |

| TS2 → Product | -35.7 | -35.8 | -48.0 | - |

Source: Adapted from computational studies on pyrrolidinone derivative reactions. beilstein-journals.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate variations in chemical structure with changes in biological activity. nih.gov

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively used. nih.govrsc.org These models are built using a training set of compounds with known activities and are then validated using a test set. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules. nih.gov

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

These studies have been applied to various classes of pyrrolidine derivatives, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) and Lysine-specific demethylase 1 (LSD1). nih.govrsc.orgresearchgate.net The resulting models provide contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thus guiding the design of more potent compounds. rsc.org

Table 2: Statistical Results of QSAR Models for Pyrrolidine Derivatives

| Study/Target | Model | q² (Cross-validated r²) | r² (Non-validated r²) | r²_pred (External validation) |

|---|---|---|---|---|

| DPP-IV Inhibitors | CoMFA | 0.727 | 0.973 | - |

| DPP-IV Inhibitors | CoMSIA | 0.870 | 0.981 | - |

| DPP-IV Inhibitors | HQSAR | 0.939 | 0.949 | - |

| LSD1 Inhibitors | CoMFA | 0.783 | 0.944 | 0.851 |

| LSD1 Inhibitors | CoMSIA | 0.728 | 0.982 | 0.814 |

| Cyanopyrrolidine DPP-IV Inhibitors | 3D-QSAR | 0.9866 | 0.9945 | - |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set. Sources: nih.govrsc.orgjuniperpublishers.comjuniperpublishers.com

Molecular Docking and Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rsc.org This method is crucial in drug design for understanding binding mechanisms and for virtual screening of compound libraries.

Docking studies have been performed on numerous pyrrolidinone and pyrrolidine derivatives to explore their interactions with various biological targets. rsc.orgnih.gov For example, pyrrolidinone compounds have been docked into the active site of the urokinase receptor (uPAR) to understand their binding modes. nih.gov In another study, derivatives of thieno[3,2-b]pyrrole-5-carboxamide were docked into the LSD1 enzyme to explain their structure-activity relationships. rsc.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for the compound's biological activity. The binding affinity is often estimated as a docking score or free energy of binding. mdpi.com

Table 3: Examples of Molecular Docking Studies on Pyrrolidine Derivatives

| Derivative Class | Protein Target | Key Findings / Binding Energy |

|---|---|---|

| Pyrrolidinone and Piperidinone derivatives | Urokinase Receptor (uPAR) | Competition assays showed Kᵢ values from 6 to 63 μM. nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 | Docking poses were used to develop 3D-QSAR models and guide inhibitor design. rsc.org |

| β–Pyrrolidino-1,2,3-triazole derivatives | β-adrenergic receptor (PDB: 4EMV) | Free energy of binding values ranged from −7.24 to −8.98 kcal/mol. mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Anticancer Target (unspecified) | Docking was used to support in vitro anticancer activity results. nih.gov |

| 5-amino-3-cyano-2-oxopyrrolidine derivative | Dihydrofolate reductase (DHFR) | Binding to the DHFR active site was proposed to explain antiproliferative activity. nih.gov |

Kᵢ: Inhibition constant. Sources: nih.govrsc.orgnih.govmdpi.comnih.gov

Medicinal Chemistry and Pharmacological Investigations of 3 Pyrrolidinone Hydrochloride Derivatives

Design and Synthesis of Bioactive 3-Pyrrolidinone (B1296849) Hydrochloride Analogues

The design and synthesis of novel 3-pyrrolidinone hydrochloride analogues are driven by the need for more effective and selective therapeutic agents. Medicinal chemists employ various strategies to modify the basic pyrrolidinone structure to enhance its pharmacological properties.

Pyrrolidinone Scaffold as a Core Structure for Drug Discovery